REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[Cl:5][C:6]1[CH:14]=[CH:13][C:9]([CH2:10][NH:11]C)=[CH:8][C:7]=1[N+:15]([O-:17])=[O:16].[C:18]([O-])(O)=O.[Na+]>C1COCC1>[Cl:5][C:6]1[CH:14]=[CH:13][C:9]([CH:10]([NH:11][C:1](=[O:3])[CH3:2])[CH3:18])=[CH:8][C:7]=1[N+:15]([O-:17])=[O:16] |f:2.3|
|
Name
|
TEA
|
Quantity
|
0.28 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
96 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(CNC)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for 3.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 1 h at rt
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with EtOAc
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C(C=C1)C(C)NC(C)=O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |